1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Overview
Description
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a heterocyclic compound that belongs to the family of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a thiol group in its structure makes it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with 4-methyl-1H-pyrazole-3,5-dicarboxylic acid under acidic conditions to yield the desired pyrazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes, while the thiol group can form covalent bonds with active site residues. This dual interaction can inhibit enzyme activity and disrupt cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol: Similar structure but with an isopropyl group instead of a methyl group.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar core structure but with different substituents.
Uniqueness
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is unique due to the presence of both a fluorophenyl group and a thiol group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c1-7-10-6-14-17(11(10)12(18)16-15-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQYXXPBTSRYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)C2=C1C=NN2C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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